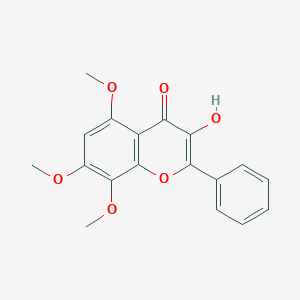

3-Hydroxy-5,7,8-trimethoxyflavone

Description

Classification within the Flavonoid Superfamily

The classification of 3-Hydroxy-5,7,8-trimethoxyflavone is based on its specific chemical structure, which places it into well-defined subgroups of the flavonoid family.

Position as a Hydroxylated Polymethoxyflavonoid (HPMF)

This compound is categorized as a hydroxylated polymethoxyflavonoid (HPMF). mdpi.comresearchgate.net Polymethoxyflavonoids (PMFs) are a subgroup of flavonoids characterized by the presence of two or more methoxy (B1213986) groups on their basic flavone (B191248) skeleton. researchgate.netresearchgate.net HPMFs, as the name suggests, are a further refinement of this group, distinguished by the presence of at least one hydroxyl group in addition to multiple methoxy groups. mdpi.comresearchgate.net This structural feature of combined hydroxyl and methoxy groups is a defining characteristic of compounds like this compound. mdpi.comresearchgate.net

Structural Characteristics as a Flavonol

From a structural standpoint, this compound is also classified as a flavonol. The flavonol subclass of flavonoids is defined by the presence of a hydroxyl group at the C3 position of the C-ring in the flavonoid's core structure. nih.gov This is in contrast to flavones, which lack this C3 hydroxyl group. The "3-Hydroxy" designation in its name explicitly indicates this key structural feature.

Overview of General Biological Significance of Flavonoids and Polymethoxyflavonoids in Academic Research

Flavonoids, as a broad class of compounds, have been the subject of extensive research due to their wide range of biological activities. mdpi.comnih.gov They are known to play protective roles in plants against various environmental stressors. nih.gov In the context of human health, research has explored their antioxidant, anti-inflammatory, and other health-promoting properties. nih.govoregonstate.educlevelandclinic.org

Polymethoxyflavonoids (PMFs), including their hydroxylated counterparts (HPMFs), have garnered particular interest in the scientific community. nih.gov Found almost exclusively in the peels of citrus fruits, PMFs have been investigated for a variety of biological activities, including anti-inflammatory and anti-cancer properties. researchgate.netnih.govresearchwithrutgers.com The methylation of hydroxyl groups in flavonoids to form methoxy groups can alter their physical and chemical properties, which in turn may influence their biological activity. researchgate.net Hydroxylated PMFs, in particular, are a focus of ongoing research to understand how the interplay between hydroxyl and methoxy groups on the flavonoid structure impacts their biological effects. mdpi.comnih.gov

Interactive Data Table: Classification of this compound

| Classification Level | Group | Defining Structural Feature |

| Superfamily | Flavonoid | Basic C6-C3-C6 skeleton |

| Class | Flavonol | Hydroxyl group at the C3 position |

| Subclass | Polymethoxyflavonoid (PMF) | Two or more methoxy groups |

| Specific Group | Hydroxylated Polymethoxyflavonoid (HPMF) | Presence of both hydroxyl and methoxy groups |

Structure

2D Structure

3D Structure

Properties

CAS No. |

103393-10-8 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

3-hydroxy-5,7,8-trimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-11-9-12(22-2)17(23-3)18-13(11)14(19)15(20)16(24-18)10-7-5-4-6-8-10/h4-9,20H,1-3H3 |

InChI Key |

WAWJFYVZZGEXBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 3 Hydroxy 5,7,8 Trimethoxyflavone

Botanical Sources and Distribution

While a wide array of polymethoxylated flavones (PMFs) have been identified in the plant kingdom, the specific distribution of 3-Hydroxy-5,7,8-trimethoxyflavone is a subject of ongoing research. The following sections detail its documented and potential botanical sources.

Isolation from Citrus reticulata (Tangerine)

The peel of the tangerine, Citrus reticulata, is a rich source of polymethoxylated flavones (PMFs). These compounds are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone. While numerous PMFs such as tangeretin (B192479) and nobiletin (B1679382) have been successfully isolated from tangerine peel, the specific isolation of this compound is not extensively documented in publicly available scientific literature. However, the established presence of other hydroxylated PMFs in citrus peels suggests that C. reticulata could potentially contain this compound, albeit likely in lower concentrations than the more abundant non-hydroxylated PMFs.

Isolation from Citrus sinensis (Sweet Orange)

Similar to tangerines, the peel of the sweet orange, Citrus sinensis, is a well-established source of a diverse range of PMFs. Research has led to the isolation of several hydroxylated PMFs from sweet orange peel. For instance, compounds like 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone have been identified, indicating the plant's enzymatic machinery is capable of producing hydroxylated derivatives of common PMFs. researchgate.net Despite the documented presence of these related compounds, specific reports detailing the isolation of this compound from Citrus sinensis are not readily found in scientific databases. The potential for its presence remains, warranting further phytochemical investigation.

Occurrence in Roots of Sapium insigne (Euphorbiaceae)

The plant family Euphorbiaceae is recognized for its chemical diversity, producing a wide range of secondary metabolites. While research into the chemical constituents of various Sapium species has been conducted, there is no specific mention in the available literature of the isolation or identification of this compound from the roots of Sapium insigne.

Chromatographic Techniques for Extraction and Separation

The isolation and purification of specific flavonoids from complex plant extracts rely heavily on chromatographic techniques.

Column Chromatography

Column chromatography is a fundamental and widely used method for the separation of polymethoxylated flavones from citrus extracts. In a typical procedure, a crude extract of the plant material, often obtained using a solvent like hexane (B92381) or ethyl acetate (B1210297), is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel.

The separation is achieved by eluting the column with a solvent system of increasing polarity. For PMFs, a gradient of solvents such as hexane-ethyl acetate or hexane-acetone is often employed. The different components of the extract travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected sequentially and analyzed, often using techniques like Thin Layer Chromatography (TLC), to identify those containing the desired compound.

For hydroxylated PMFs like this compound, the polarity of the solvent system would be a critical factor. The hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterparts. Therefore, a more polar solvent mixture would likely be required to elute it from the column. Repeated column chromatography steps, sometimes using different stationary phases or solvent systems, may be necessary to achieve a high degree of purity for the target compound. researchgate.net

Interactive Data Table: Related Polymethoxyflavones in Citrus Species

| Compound Name | Botanical Source | Reference |

| Nobiletin | Citrus reticulata, Citrus sinensis | nih.gov |

| Tangeretin | Citrus reticulata | nih.gov |

| 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | Citrus sinensis | researchgate.net |

| 3-Hydroxy-5,6,7,4'-tetramethoxyflavone | Hybrid Citrus | researchgate.net |

Flash Chromatography

Flash chromatography is a rapid purification technique that utilizes a stationary phase, such as silica gel, and a mobile phase of solvents to separate compounds based on their polarity. In the context of flavonoid isolation from plant extracts, flash chromatography serves as a crucial step to fractionate the complex mixture and enrich the concentration of the target compound.

For the separation of polymethoxyflavones (PMFs), a subclass to which this compound belongs, a common approach involves the use of a silica gel column. researchgate.net The crude extract is first impregnated onto silica gel and then subjected to the column. A gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as acetone (B3395972), is employed to elute the compounds. researchgate.netnih.gov The separation process is monitored at specific wavelengths, commonly 254 nm and 340 nm, to detect the different fractions as they elute from the column. researchgate.netnih.gov

While a specific protocol for this compound is not extensively detailed in the reviewed literature, the general parameters for the flash chromatography of similar flavonoids provide a foundational methodology.

Table 1: Illustrative Flash Chromatography Parameters for Flavonoid Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel |

| Mobile Phase | Gradient system of Hexane and Acetone |

| Detection | UV at 254 nm and 340 nm |

This table represents a general approach for the separation of polymethoxyflavones. Specific ratios and gradient profiles would be optimized for the isolation of this compound.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Following initial fractionation by flash chromatography, semi-preparative HPLC is often employed for the final purification of the target flavonoid. This technique offers higher resolution and yields a high-purity compound.

The selection of the mobile phase for semi-preparative HPLC is critical and is often guided by prior analytical HPLC analysis of the fractions obtained from flash chromatography. nih.gov For the separation of flavonoids, reversed-phase columns, such as C18 columns, are commonly used. nih.gov

A typical mobile phase for the semi-preparative HPLC of flavonoids consists of a mixture of methanol (B129727) and water, often with the addition of a small amount of acid, like acetic acid, to improve peak shape. nih.gov The separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition over time). nih.gov The flow rate and detection wavelength are optimized to achieve the best separation and sensitivity for the target compound. nih.gov

For instance, in the separation of similar flavonoids, a YMC C18 column has been utilized with a mobile phase of methanol and 0.1% aqueous acetic acid at a flow rate of 5.0 ml/min, with detection at 276 nm. nih.gov The specific isocratic or gradient conditions would be tailored to the retention time of this compound.

Table 2: Illustrative Semi-Preparative HPLC Parameters for Flavonoid Purification

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water with 0.1% Acetic Acid |

| Flow Rate | Typically in the range of 3-5 ml/min |

| Detection | UV at a wavelength specific to the compound |

| Purity Achieved | Often >95% |

This table illustrates a general method for purifying flavonoids using semi-preparative HPLC. The exact conditions would be fine-tuned for the specific isolation of this compound.

Biosynthetic Pathways of 3 Hydroxy 5,7,8 Trimethoxyflavone

General Flavonoid Biosynthesis Precursors

The foundation of 3-hydroxy-5,7,8-trimethoxyflavone is built from precursors supplied by primary metabolism. Flavonoids are synthesized through the phenylpropanoid pathway, which utilizes the aromatic amino acid phenylalanine, itself a product of the shikimate pathway. nih.govwikipedia.org

The initial steps, often referred to as the general phenylpropanoid pathway, convert phenylalanine into p-coumaroyl-CoA. nih.gov This conversion is carried out by a series of key enzymes. Phenylalanine ammonia (B1221849) lyase (PAL) first deaminates phenylalanine to produce trans-cinnamic acid. nih.govtaylorandfrancis.com Following this, cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov The final step in this initial phase is the activation of p-coumaric acid with coenzyme A, a reaction catalyzed by 4-coumarate:CoA ligase (4CL), resulting in the formation of p-coumaroyl-CoA. nih.gov

Concurrently, the acetate-malonate pathway provides malonyl-CoA units. wikipedia.org These two precursors, one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, are the fundamental building blocks for the characteristic C6-C3-C6 skeleton of flavonoids. wikipedia.orgsci-hub.se

| Precursor | Originating Pathway | Role in Flavonoid Biosynthesis |

| Phenylalanine | Shikimate Pathway | Initial aromatic amino acid for the C6-C3 portion. nih.govfrontiersin.org |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Provides the C6-C3 backbone (B and C rings). nih.govwikipedia.org |

| Malonyl-CoA | Acetate-Malonate Pathway | Provides three two-carbon units for the A ring. wikipedia.org |

Role of Chalcone (B49325) Intermediates in Flavonol Biosynthesis

The first committed step to flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). researchgate.netnih.gov This reaction forms a polyketide intermediate that is then cyclized and aromatized to produce a chalcone, specifically naringenin (B18129) chalcone (4,2',4',6'–tetrahydroxy chalcone). nih.govbiotech-asia.org Chalcones are considered the immediate precursors to all major classes of flavonoids. nih.govmdpi.com

The open-chain chalcone is then isomerized by the enzyme chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. biotech-asia.org This isomerization step establishes the heterocyclic C ring, a defining feature of most flavonoids. wikipedia.orgbiotech-asia.org

To become a flavonol, the flavanone must undergo further hydroxylation and oxidation. Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of the C ring, converting a flavanone like naringenin into a dihydroflavonol (also known as a flavanonol), such as dihydrokaempferol (B1209521). nih.gov Dihydroflavonols are critical branch-point intermediates in flavonoid metabolism. nih.gov

Finally, flavonol synthase (FLS), another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the dihydroflavonol, yielding a flavonol. taylorandfrancis.comnih.gov For instance, dihydrokaempferol is oxidized to kaempferol. This core flavonol structure is the substrate for the subsequent methylation steps.

| Enzyme | Abbreviation | Substrate | Product | Function |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Key enzyme initiating flavonoid synthesis. researchgate.netnih.gov |

| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin (a flavanone) | Catalyzes the cyclization to form the C ring. biotech-asia.org |

| Flavanone 3-Hydroxylase | F3H | Flavanone (e.g., Naringenin) | Dihydroflavonol (e.g., Dihydrokaempferol) | Introduces a hydroxyl group at the C-3 position. nih.gov |

| Flavonol Synthase | FLS | Dihydroflavonol (e.g., Dihydrokaempferol) | Flavonol (e.g., Kaempferol) | Creates the C2-C3 double bond to form a flavonol. taylorandfrancis.comnih.gov |

Enzymatic Methylation Processes in Polymethoxyflavonoid Formation

The final structural diversification to yield this compound occurs through a series of O-methylation reactions. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. mdpi.commaxapress.com O-methylation increases the lipophilicity and stability of the flavonoid molecule. nih.gov

Plant OMTs are broadly classified into two subfamilies: caffeoyl-CoA O-methyltransferase (CCoAOMT) and caffeic acid O-methyltransferase (COMT). mdpi.commaxapress.com Most OMTs involved in flavonoid modification belong to the COMT subfamily. maxapress.com

The biosynthesis of this compound requires the specific methylation of hydroxyl groups at the C-5, C-7, and C-8 positions of a precursor flavonol. The hydroxylation at the C-3 position is established earlier in the pathway by F3H. The precise order of methylation can vary, but it involves specific OMTs that recognize the positions on the flavonoid A-ring.

While the exact enzymes for this specific compound are not extensively characterized, research has identified various flavonoid-O-methyltransferases (FOMTs) with specificity for different positions. For example, F7OMTs are known to methylate the hydroxyl group at the C-7 position on a variety of flavonoid substrates. nih.gov The methylation at C-5 and C-8 would be carried out by other specific OMTs. The enzyme StF3OMT, isolated from Serratula tinctorial, shows a preference for methylating the 3-hydroxyl group of flavonols, indicating the existence of highly specific OMTs for each position. nih.gov Therefore, the formation of this compound likely involves a sequence of reactions where a multi-hydroxylated flavonol precursor is successively methylated at the C-5, C-7, and C-8 positions by distinct OMT enzymes.

Chemical Synthesis and Derivatization Strategies for 3 Hydroxy 5,7,8 Trimethoxyflavone

General Synthetic Routes for Flavonols

The construction of the flavonol scaffold, characterized by a 3-hydroxy-2-phenylchromen-4-one structure, can be achieved through several established synthetic methodologies. nih.gov These routes often utilize chalcones as key intermediates. nih.gov

Oxidative Cyclization of Chalcones

A prevalent method for synthesizing flavonols is the oxidative cyclization of 2'-hydroxychalcones. nih.govchemijournal.com This transformation involves the formation of the heterocyclic C ring of the flavonoid skeleton. Depending on the reaction conditions and the structure of the starting chalcone (B49325), this process can yield not only flavonols but also other flavonoid classes like flavones, flavanones, and aurones. nih.govchemijournal.com The mechanism can proceed through an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone (B191248), or it can involve the isomerization of the chalcone to a flavanone (B1672756) followed by oxidation. chemijournal.com Palladium(II) catalysis has also been employed for the oxidative cyclization of 2'-hydroxydihydrochalcones, offering a versatile route to both flavones and flavanones. rsc.org

Algar-Flynn-Oyamada (AFO) Reaction in Flavonol Synthesis

The Algar-Flynn-Oyamada (AFO) reaction is a classical and widely adopted method specifically for the synthesis of flavonols from 2'-hydroxychalcones. nih.govresearchgate.net This reaction typically involves the oxidation of the chalcone with hydrogen peroxide in an alkaline alcoholic solution. researchgate.net The AFO reaction proceeds via the epoxidation of the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and rearrangement to form the 3-hydroxyflavone (B191502) structure. nih.gov Modified, solvent-free AFO reaction conditions using urea-hydrogen peroxide and potassium hydroxide (B78521) have been developed to improve efficiency and yield. sciforum.net

Aldol (B89426) Condensation as a Precursor Step

The synthesis of the chalcone precursors necessary for both the oxidative cyclization and the AFO reaction is often accomplished through an aldol condensation. iiste.org This fundamental carbon-carbon bond-forming reaction involves the condensation of an enolate with a carbonyl compound. iitk.ac.inwikipedia.org In the context of flavonol synthesis, a crossed aldol condensation, specifically the Claisen-Schmidt condensation, is employed. iiste.org This reaction involves an aromatic aldehyde (with no α-hydrogens) and an acetophenone (B1666503) (containing α-hydrogens) reacting in the presence of a base or acid catalyst to form the characteristic 1,3-diphenyl-2-propen-1-one structure of chalcones. iiste.orgwikipedia.org One-pot syntheses combining the aldol condensation and the AFO reaction have been developed, streamlining the process of obtaining flavonols from simple aromatic aldehydes and ketones. researchgate.net

Targeted Chemical Modifications and Transformations

Once the core flavonol structure is synthesized, it can be further modified to produce a variety of derivatives with potentially altered biological properties.

Methylation Reactions (e.g., using Methyl Iodide and Potassium Carbonate)

Methylation of the hydroxyl groups of flavonols is a common derivatization strategy. The use of methyl iodide and potassium carbonate in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) is a well-established method for this purpose. ias.ac.inresearchgate.net Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, which then act as nucleophiles, attacking the methyl iodide to form a methyl ether. researchgate.net This method has been successfully used for the complete methylation of flavonols like quercetin. ias.ac.in However, the reactivity of different hydroxyl groups can vary, with the 5-hydroxyl group often being more resistant to methylation due to hydrogen bonding with the adjacent carbonyl group. ias.ac.inmdpi.com Alternative, greener methylation procedures using dimethyl carbonate (DMC) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been reported. mdpi.com

Selective Demethylation Reactions

Conversely, selective demethylation of polymethoxyflavones is a crucial strategy for synthesizing specific partially methylated flavonoids or for exposing hydroxyl groups at desired positions. Various reagents can be employed for this purpose, with the choice of reagent influencing the selectivity of the demethylation. For instance, anhydrous aluminum chloride in an ethereal solution has been shown to be effective for the selective demethylation of the 5-methoxyl group in flavanones. ias.ac.in More recently, methods using magnesium iodide under solvent-free conditions have been developed for the selective demethylation and debenzylation of aryl ethers, including those in flavonoids. rsc.org Another approach involves the use of acidic concentrated lithium bromide (ACLB) under moderate conditions, which has proven effective for the demethylation of lignin-derived aromatic compounds and could be applicable to flavonoids. nih.gov The selective cleavage of aryl methyl ethers is significant as the resulting hydroxyl groups can be important for biological activity or for further synthetic modifications. rsc.org

Cleavage of the 5-Methoxy Group

The selective cleavage of the methoxy (B1213986) group at the C-5 position of the flavone scaffold is a critical transformation. The 5-hydroxyl group in flavonoids is known to form a hydrogen bond with the C-4 carbonyl group, a structural feature that can influence the molecule's biological activity. Therefore, achieving selective demethylation at this position is of significant interest.

Research has shown that anhydrous aluminum chloride in acetonitrile (B52724) is an effective reagent for the selective demethylation of the 5-methoxyl group in 8-hydroxy-5,7-dimethoxyflavones. This method allows for the quantitative synthesis of the corresponding 5,8-dihydroxy-7-methoxyflavones without affecting the methoxy group at the C-7 position. oup.com While this specific study focused on 8-hydroxy-5,7-dimethoxyflavones, the principles of selective demethylation using aluminum halides are broadly applicable to other polymethoxyflavones. The chelation of the aluminum halide by the 5-methoxy group and the adjacent 4-carbonyl oxygen facilitates the regioselective cleavage at the C-5 position.

Another approach involves the use of anhydrous aluminum bromide. Studies on 7-hydroxy-3,5,8-trimethoxyflavones have demonstrated that treatment with anhydrous aluminum bromide in acetonitrile can lead to the demethylation of the 5- and 7-methoxyl groups, yielding 5,7,8-trihydroxyflavone derivatives. google.com This indicates that while aluminum bromide can effect the desired 5-O-demethylation, it may be less selective than aluminum chloride under certain conditions, potentially leading to the cleavage of other methoxy groups as well.

The choice of reagent and reaction conditions is therefore crucial for achieving the desired selectivity in the cleavage of the 5-methoxy group of 3-Hydroxy-5,7,8-trimethoxyflavone.

Conversion to 3,5-Dihydroxy-7,8-dimethoxyflavone using Anhydrous Aluminum Bromide in Acetonitrile

The conversion of this compound to 3,5-Dihydroxy-7,8-dimethoxyflavone represents a key derivatization step. This transformation specifically involves the selective demethylation of the C-5 methoxy group, leaving the methoxy groups at C-7 and C-8 intact.

Detailed studies by Horie and colleagues have established a methodology for the selective demethylation of polymethoxyflavones using anhydrous aluminum halides in acetonitrile. acs.orgoup.com Their work on 7-hydroxy-3,5,8-trimethoxyflavones provides significant insights into this conversion. They found that demethylation with approximately 5% (w/v) anhydrous aluminum bromide in acetonitrile can effectively cleave the 5-methoxyl group. oup.com

The reaction proceeds via the formation of an aluminum bromide complex with the flavonoid. The Lewis acidity of aluminum bromide, enhanced by the acetonitrile solvent, facilitates the nucleophilic attack of the bromide ion on the methyl group of the C-5 methoxy ether, leading to its cleavage. The proximity of the C-4 carbonyl group is thought to play a directing role in this regioselective demethylation.

Following the demethylation reaction, a workup with dilute acid, such as 5% hydrochloric acid, is typically employed to decompose the aluminum complex and liberate the free hydroxyl group at the C-5 position, yielding the desired 3,5-Dihydroxy-7,8-dimethoxyflavone. google.com The product can then be purified using standard techniques like column chromatography or recrystallization.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, scientists can deduce its precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: One-dimensional proton NMR would provide crucial information on the chemical environment of each hydrogen atom, including the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Hydroxy-5,7,8-trimethoxyflavone, specific chemical shifts (δ) would be expected for the aromatic protons on the A and B rings, as well as for the protons of the three methoxy (B1213986) groups and the hydroxyl group.

¹³C NMR: Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C4), the carbon bearing the hydroxyl group (C3), the carbons of the aromatic rings, and the carbons of the methoxy groups.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to establish the connectivity between protons and carbons, confirming the substitution pattern of the flavone (B191248) core. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range couplings between protons and carbons, solidifying the placement of the methoxy groups and the phenyl ring.

While specific experimental NMR data for this compound is not currently available in the searched databases, the following table illustrates the type of data that would be generated from such an analysis.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data found in the search results. The following is a representation of expected data.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~155 |

| 3 | - | ~138 |

| 4 | - | ~178 |

| 5 | - | ~150 |

| 6 | ~6.5 | ~98 |

| 7 | - | ~158 |

| 8 | - | ~130 |

| 9 | - | ~148 |

| 10 | - | ~108 |

| 1' | - | ~131 |

| 2', 6' | ~8.0 | ~128 |

| 3', 5' | ~7.5 | ~129 |

| 4' | ~7.6 | ~132 |

| 5-OCH₃ | ~3.9 | ~60 |

| 7-OCH₃ | ~4.0 | ~56 |

| 8-OCH₃ | ~3.95 | ~61 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods and analyzers can provide different levels of structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be critical to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the C₁₈H₁₆O₆ composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing flavonoids. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the unambiguous determination of the molecular weight. For this compound, an [M+H]⁺ ion would be expected at an m/z of approximately 329.09.

Quadrupole-Time of Flight Mass Spectrometry (Q-TOF-MS)

Q-TOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid instrument allows for both high-resolution mass measurements and tandem mass spectrometry (MS/MS) experiments. In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable information about the compound's structure, such as the loss of methyl groups from the methoxy substituents.

The following table summarizes the expected mass spectrometry data for this compound.

Table 2: Expected Mass Spectrometry Data for this compound No experimental data found in the search results. The following is a representation of expected data.

| Technique | Ion Mode | Expected m/z | Information Provided |

|---|---|---|---|

| HRMS | Positive | [M+H]⁺ ≈ 329.0918 | Elemental Composition (C₁₈H₁₇O₆) |

| ESI-MS | Positive | [M+H]⁺ ≈ 329.1 | Molecular Weight Confirmation |

| ESI-MS | Negative | [M-H]⁻ ≈ 327.1 | Molecular Weight Confirmation |

Single Crystal X-ray Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Analysis. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis. To date, no published single crystal X-ray diffraction data for this specific compound has been found.

Chromatographic Separation and Detection Methods

Chromatographic techniques are the cornerstone for the analysis of flavonoids. The choice of method depends on the volatility, polarity, and concentration of the compound, as well as the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques frequently utilized for the analysis of polymethoxyflavones.

High-Performance Liquid Chromatography is a premier technique for the analysis of flavonoids due to their thermal lability and polar nature. Reversed-phase HPLC, in particular, is widely used for the separation of polymethoxyflavones. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and compounds are eluted based on their hydrophobicity.

For the analysis of hydroxylated polymethoxyflavones, a C18 column is the most common choice for the stationary phase. The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic acid or acetic acid to improve peak shape and ionization in mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which can identify compounds based on their characteristic absorption spectra. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (HPLC-MS).

A study on the quantitative analysis of hydroxylated polymethoxyflavones in orange peel extracts utilized a reversed-phase HPLC method with UV detection, which is a practical and efficient approach for both academic research and quality control. phcogj.com Another study focusing on 3',4',5'-trimethoxyflavone, a structurally related compound, employed reversed-phase HPLC with UV, fluorescence, and mass spectrometric detection, highlighting the versatility of HPLC in flavonoid analysis. nih.gov The use of electrochemical detection with HPLC has also been shown to be a highly sensitive method for the quantification of 5-hydroxy polymethoxyflavones. researchgate.net

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like flavonoids, a derivatization step is often necessary to increase their volatility. This typically involves converting polar hydroxyl groups into less polar silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) (TMS) derivatives). The derivatized sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

Ultra-Performance Liquid Chromatography is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC systems operate at higher pressures to push the mobile phase through the densely packed column.

UPLC is particularly well-suited for the analysis of complex samples containing numerous flavonoids. When coupled with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers (UPLC-MS), it becomes an exceptionally powerful tool for both the identification of unknown compounds and the quantification of known ones. A study on flavonoid glycosides in spinach extract utilized LC-Q-TOF/MS to identify six different metabolites. elsevierpure.com Similarly, UPLC-MS has been used to determine the purity of isolated polymethoxyflavones like nobiletin (B1679382), tangeretin (B192479), and 5-demethylnobiletin. The fragmentation of 3-hydroxyflavone (B191502) has been studied using UPLC coupled with electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS), providing insights into the structural elucidation of this class of compounds.

Preclinical Biological Activities and Molecular Mechanisms of Action of 3 Hydroxy 5,7,8 Trimethoxyflavone

Anticancer Mechanisms

Cell Cycle Arrest (e.g., G2-M phase)

There is no specific scientific evidence to indicate that 3-Hydroxy-5,7,8-trimethoxyflavone induces cell cycle arrest in the G2/M phase. Research on other related flavonoids has shown effects on the cell cycle; for example, 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol was found to induce G2/M arrest in human hepatocellular carcinoma cells nih.gov. Another compound, 5-methoxyflavanone, also induced G2/M phase arrest in HCT116 human colon cancer cells nih.gov. In contrast, 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone, a different tetramethoxyflavone, was shown to cause cell cycle arrest at the G0/G1 phase in glioblastoma cell lines researchgate.netnih.gov. However, these findings are specific to those compounds and cannot be extrapolated to this compound.

Reduction of Cancer Cell Migratory Potential (e.g., Glioblastoma Cells)

Specific studies detailing the effect of this compound on the migratory potential of cancer cells, particularly glioblastoma cells, are not present in the available literature. Research on other polymethoxyflavonoids has shown anti-migratory properties. For instance, 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone was observed to reduce the migratory capacity of U87MG and T98G glioblastoma cells researchgate.netnih.gov. Other flavonoids, such as agathisflavone, have also been demonstrated to reduce cell migration in glioblastoma cell lines researchgate.net.

Regulation of Angiogenesis

The role of this compound in the regulation of angiogenesis has not been specifically documented. The anti-angiogenic properties of the flavonoid class are generally recognized, often acting through the inhibition of signaling pathways involving vascular endothelial growth factor (VEGF) nih.govmdpi.com. For example, other flavonoids like 3-hydroxyflavone (B191502) have been shown to inhibit in vitro angiogenesis researchgate.net, and 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (B8526214) has demonstrated anti-angiogenesis effects by regulating key angiogenic molecules scispace.com. Nobiletin (B1679382), another polymethoxyflavonoid, has also been shown to hinder angiogenesis nih.gov.

Anti-inflammatory Mechanisms

While many flavonoids exhibit anti-inflammatory properties, specific data on the mechanisms of this compound are lacking.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

There is no direct evidence from the searched literature that this compound inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α). The anti-inflammatory activities of other related trimethoxyflavones have been reported. For example, 5,6,7-trimethoxyflavone (B192605) was shown to inhibit the production and mRNA expression of TNF-α, IL-1β, and IL-6 in lipopolysaccharide-induced macrophages nih.gov. Similarly, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) is noted for its potent anti-inflammatory effects chemicalbook.comresearchgate.net.

Inhibition of Pro-inflammatory Enzyme Activity (e.g., Cyclooxygenase-2 (COX-2))

Specific data on the inhibition of Cyclooxygenase-2 (COX-2) by this compound is not available. Other polymethoxyflavonoids have been shown to target this enzyme. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone was found to effectively inhibit the expression of COX-2 in mouse skin nih.gov. Furthermore, 5,6,7-trimethoxyflavone dose-dependently inhibits COX-2 at the protein and mRNA levels nih.gov. The inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs nih.gov.

Modulation of Prostaglandin (B15479496) Biosynthesis (e.g., PGE2 inhibition)

The effect of this compound on prostaglandin biosynthesis, specifically the inhibition of Prostaglandin E2 (PGE2), is not documented in the available research. Inhibition of the COX-2 enzyme typically leads to a decrease in PGE2 synthesis asbmb.org. Studies on related compounds have shown this effect; 5,6,7-trimethoxyflavone causes a decrease in the production of PGE2 nih.gov, and 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) also significantly decreased PGE2 production nih.gov. Another related compound, 5-hydroxy-3',4',7-trimethoxyflavone, was also reported to inhibit the release of PGE2 chemicalbook.com.

Suppression of Inflammatory Mediators and Associated Pathways

This compound, a member of the hydroxylated polymethoxyflavonoid (HPMF) class of compounds, has demonstrated notable anti-inflammatory properties in preclinical studies. nih.gov The anti-inflammatory activities of flavonoids are often linked to their ability to inhibit the production of pro-inflammatory mediators. Research on analogous flavones provides insight into the likely mechanisms. For instance, related compounds can suppress the release of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines. chemicalbook.comchemfaces.com

The molecular pathways involved typically include the downregulation of key enzymes responsible for producing these mediators. Studies on similar flavonoids have shown significant reductions in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that the anti-inflammatory action occurs at the transcriptional level. chemicalbook.comchemfaces.com For example, 5-hydroxy-3',4',7-trimethoxyflavone significantly inhibits NO production and reduces the mRNA levels of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. chemicalbook.comchemfaces.com Likewise, 7,8-dihydroxyflavone (B1666355) has been shown to reduce the gene expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in a model of osteoarthritis. nih.gov Another related compound, 3,5,7-trimethoxyflavone (B1676842), also suppresses the expression of IL-1β, IL-6, and IL-8 induced by TNF-α. mdpi.com These findings suggest that this compound likely exerts its anti-inflammatory effects by modulating critical signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of inflammatory responses. mdpi.com

Table 1: Effects of Related Flavonoids on Inflammatory Mediators

| Compound | Model System | Effect | Reference |

| 5-Hydroxy-3',4',7-trimethoxyflavone | LPS-induced RAW 264.7 macrophages | Inhibited NO and PGE2 production; Reduced iNOS and COX-2 mRNA expression. | chemicalbook.comchemfaces.com |

| 7,8-Dihydroxyflavone | Mouse model of osteoarthritis | Reduced gene expression of MMP1, MMP3, MMP13, IL-1β, IL-6, and TNF-α. | nih.gov |

| 3,5,7-Trimethoxyflavone | TNF-α-stimulated human dermal fibroblasts | Suppressed expression of IL-1β, IL-6, and IL-8; Suppressed COX-2. | mdpi.com |

| 3-hydroxy-3′,4′,5′-trimethoxyflavone | Rat model | Reduced serum TNF-α and IL-6 levels. | researchgate.net |

Antioxidant Mechanisms

The antioxidant activities of this compound are a cornerstone of its biological effects, contributing significantly to its protective actions against cellular damage.

Flavonoids, including HPMFs, are recognized as effective phenolic antioxidants. nih.gov Their ability to scavenge free radicals is primarily attributed to the presence of hydroxyl (-OH) groups in their structure. nih.gov These groups can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions they initiate. nih.gov The specific structure of this compound, featuring a hydroxyl group, enables it to participate directly in scavenging free radicals. The process can occur through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov For instance, an acetone (B3395972) extract of Citrus sinensis, which contains polymethoxyflavones, showed significant free radical scavenging activity with an IC50 value of 8 µg/ml. researchgate.net

By neutralizing free radicals, this compound helps to alleviate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govresearchgate.net Preclinical studies on related polymethoxyflavonoids have demonstrated a capacity to reduce ROS generation in various cell types. nih.gov For example, a related compound was found to decrease the release of 8-hydroxy-2-deoxyguanosine, a marker of oxidative DNA damage, and to lower ROS levels in diabetic podocytes. nih.gov Similarly, 3,5,7-trimethoxyflavone was shown to suppress the excessive increase in ROS in human dermal fibroblasts stimulated by TNF-α. mdpi.com In animal models, another analogue, 3-hydroxy-3′,4′,5′-trimethoxyflavone, restored oxidative balance by increasing levels of the antioxidant glutathione (B108866) and decreasing levels of the lipid peroxidation product malondialdehyde in brain tissues. researchgate.net

Beyond direct scavenging, this compound can bolster the cell's endogenous antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.comlifestylematrix.com In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and moves into the nucleus. mdpi.com There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes, switching on the production of a wide array of protective enzymes. nih.govlifestylematrix.com

These enzymes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play critical roles in detoxification and antioxidant defense. mdpi.com Studies on structurally similar flavones have confirmed this mode of action. For example, 7,8-dihydroxyflavone was found to activate the Nrf2 signaling pathway and increase the expression of HO-1 in chondrocytes, protecting against osteoarthritis. nih.gov Another compound, 5,3′-dihydroxy-3,7,4′-trimethoxyflavone, increased HO-1 expression and Nrf2 nuclear translocation in both hippocampal and microglial cells. nih.gov This activation of the Nrf2-ARE pathway represents a significant and indirect antioxidant mechanism, providing prolonged protection against oxidative insults.

Through its combined actions of direct free radical scavenging and enhancement of the cell's own antioxidant defenses, this compound plays a vital role in maintaining intracellular redox homeostasis. nih.gov Redox homeostasis is the dynamic balance between oxidizing and reducing agents within a cell, which is crucial for normal cellular function, signaling, and survival. nih.gov By mitigating excessive ROS and bolstering antioxidant capacity, this flavonoid helps to control the intracellular redox environment. nih.gov This control is fundamental to its anti-inflammatory and cytoprotective effects, as redox imbalance is closely linked to the initiation and progression of inflammation and other pathological processes. nih.gov

Table 2: Antioxidant Mechanisms of Related Flavonoids

| Compound/Extract | Model System | Key Findings | Reference |

| Citrus sinensis extract (contains PMFs) | Chemical assay (DPPH) | Significant free radical scavenging activity (IC50 8 µg/ml). | researchgate.net |

| Hydroxylated Polymethoxyflavonoid | Diabetic podocytes | Reduced ROS generation and oxidative DNA damage. | nih.gov |

| 3-hydroxy-3′,4′,5′-trimethoxyflavone | Rat brain tissue | Increased glutathione, decreased malondialdehyde. | researchgate.net |

| 7,8-Dihydroxyflavone | Primary mouse chondrocytes | Activated Nrf2 signaling and upregulated HO-1 expression. | nih.gov |

| 5,3′-dihydroxy-3,7,4′-trimethoxyflavone | Mouse hippocampal and microglia cells | Increased HO-1 expression and Nrf2 nuclear translocation. | nih.gov |

Other Investigated Biological Activities (Preclinical)

In addition to its well-documented anti-inflammatory and antioxidant properties, research into this compound and its chemical relatives has uncovered other potential therapeutic activities in preclinical settings.

One area of investigation is in cancer research. While many flavonoids are studied for their antioxidant effects, some can also act as pro-oxidants in cancer cells, inducing cell death. For example, a structurally similar compound, 3',5-dihydroxy-3,4',7-trimethoxyflavone (DTMF), was shown to increase ROS accumulation in human colon carcinoma cells, leading to endoplasmic reticulum stress and programmed cell death (apoptosis). nih.gov

Another significant finding for a related compound, 5-hydroxy-3',4',7-trimethoxyflavone, is its ability to reverse multidrug resistance in cancer cells. nih.gov It was found to be a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2), an efflux pump that expels chemotherapy drugs from cancer cells. By suppressing the expression and function of this pump, the flavonoid could potentially restore the effectiveness of anticancer drugs. nih.gov

Furthermore, the anti-inflammatory properties of these flavonoids extend to neuroinflammation. Polymethoxyflavones have been identified as promising molecules for addressing neurodegenerative disorders, partly by mitigating neuroinflammation and oxidative stress in the brain. researchgate.netnih.gov

Neuroprotective Potential within Polymethoxyflavonoid Research

While direct studies on the neuroprotective effects of this compound are limited, extensive research into the broader class of polymethoxyflavonoids suggests a significant potential for this compound in brain health. PMFs have been shown to possess anti-inflammatory and neuroprotective properties in various preclinical models. researchgate.nettandfonline.com

A notable example is 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), a citrus PMF that has demonstrated the ability to attenuate neuroinflammation. researchgate.netmdpi.com In a study using mice with lipopolysaccharide (LPS)-induced inflammation in the hippocampus, subcutaneously injected HMF was found to suppress microglial activation and the expression of the pro-inflammatory cytokine interleukin-1β. researchgate.netmdpi.com These findings indicate that HMF can cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system. mdpi.com

Furthermore, in a mouse model of global cerebral ischemia, HMF treatment protected against memory impairment and neuronal cell death in the CA1 region of the hippocampus. nih.gov The proposed mechanisms for this neuroprotection include the induction of Brain-Derived Neurotrophic Factor (BDNF) production and the suppression of microglial activation, highlighting its anti-inflammatory effects. nih.gov Other PMFs, such as nobiletin, have also been studied for their role in reducing neuroinflammation and protecting against neuronal damage. researchgate.net Given the shared chemical scaffold, it is plausible that this compound could exhibit similar neuroprotective activities by modulating inflammatory pathways in the brain.

Hepatoprotective Effects (mediated partly by antioxidant action)

The potential hepatoprotective effects of this compound are largely inferred from the known properties of polymethoxyflavonoids and their sources. Citrus peel, a rich source of PMFs, has been utilized in traditional Persian medicine as a hepatoprotective agent. researchgate.net This traditional use is often attributed to the antioxidant properties of its constituent compounds. researchgate.net

Polymethoxyflavonoids as a group are recognized for their antioxidant activities. nih.govresearchgate.net This antioxidant capacity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of various liver diseases. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. Flavonoids, including PMFs, can act as free radical scavengers, helping to restore this balance.

For instance, the related compound 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) has been shown to possess antioxidant and anti-inflammatory properties. researchgate.netchemicalbook.com While direct evidence for this compound is still needed, its structural similarity to other antioxidant flavonoids suggests it may contribute to hepatoprotection by neutralizing harmful free radicals and reducing oxidative damage in the liver.

Potential Antifungal Activity (general PMF context)

The antifungal potential of this compound can be understood from the well-documented antimicrobial activities of the polymethoxyflavonoid class. tandfonline.comnih.gov Synthetic fungicides raise concerns due to potential toxic residues, which has spurred research into natural antifungal agents from sources like citrus fruits. nih.gov

PMFs derived from citrus peel have demonstrated notable antifungal properties. nih.govnih.gov A study investigating a citral (B94496) nanoemulsion containing PMFs reported effective inhibition of the postharvest pathogen Penicillium italicum, a major cause of economic loss in the citrus industry. nih.gov The study identified the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) required to inhibit the fungus, showcasing the potency of PMFs. nih.gov

The proposed mechanism of action involves the disruption of fungal cell integrity. PMFs are thought to inhibit the growth of fungal mycelia and damage the permeability of the cell membrane, leading to the release of cellular components and eventual cell death. nih.gov

| Parameter | Concentration (mg L−1) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 62.5 |

| Minimum Fungicidal Concentration (MFC) | 250 |

Given that this compound is a member of the PMF family, it is likely to share these antifungal characteristics, making it a candidate for further investigation as a natural antifungal agent.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Positioning on Bioactivity

The presence and location of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of their biological actions. These groups can participate in hydrogen bonding and act as hydrogen donors, which are key to interactions with biological macromolecules.

Role of the 3-Hydroxyl Group in Anticancer Effects

The hydroxyl group at the C3 position of the flavone (B191248) backbone has been identified as a significant contributor to the anticancer properties of this class of compounds. Research has shown that the 3-hydroxyl group, in conjunction with a double bond between C2 and C3, is an important feature for the anti-proliferative activity of flavonoids. Flavonoids possessing a 3-OH group are often referred to as flavonols. The presence of this group can play a positive role in the antioxidant activities of flavonoids, which is a mechanism often linked to their anticancer effects.

Impact of Methoxy (B1213986) Group Substitution Patterns on Bioactivity

The substitution of hydroxyl groups with methoxy (-OCH3) groups significantly alters the physicochemical properties of flavonoids, such as their lipophilicity and metabolic stability. This, in turn, has a profound impact on their biological activity.

Positional Effects of Methoxy Groups on Anti-invasive Properties

The metastatic spread of cancer cells is a complex process involving cell migration and invasion. Certain flavonoids have demonstrated the ability to inhibit these processes. The substitution pattern of methoxy groups on the flavonoid skeleton can influence these anti-invasive properties. For example, some polymethoxyflavones have been shown to inhibit cancer cell mobility. Pectolinarigenin, a flavonoid with methoxy groups, has exhibited anti-migratory and anti-invasive properties in colorectal carcinoma cells through the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix during invasion. While direct studies on the anti-invasive properties of 3-Hydroxy-5,7,8-trimethoxyflavone are limited, the effects of methoxylation in related flavonoids suggest that the methoxy groups at positions 5, 7, and 8 likely contribute to its potential in this regard.

Differential Effects of Methoxy Substitutions on Specific Activities (e.g., antifungal vs. anticancer)

The pattern of methoxylation can lead to a differentiation in the biological activities of flavonoids, such as their antifungal versus anticancer effects. For instance, some polymethoxylated flavonoids (PMFs) derived from citrus peels have demonstrated notable biological activities, including both antimicrobial and anticancer properties. nih.gov The antifungal mechanism of PMFs can involve the disruption of the fungal cell membrane's integrity and permeability. nih.gov

In the realm of anticancer activity, the presence of multiple methoxy groups has been associated with potent effects. However, the specific positioning of these groups is crucial. In contrast, for antifungal activity, different substitution patterns may be optimal. For example, 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) has been reported to possess antifungal activity. biocat.com This suggests that the specific arrangement of hydroxyl and methoxy groups on the flavonoid core dictates the primary mode of biological action, leading to differential efficacy against various biological targets. A compound with a particular substitution pattern might be a potent anticancer agent but exhibit weaker antifungal properties, and vice versa.

Comparative Analysis of Structural Features with Related Flavonoids

To fully appreciate the structure-activity relationship of this compound, a comparative analysis with related flavonoids is essential. The bioactivity of flavonoids is highly dependent on the specific arrangement of hydroxyl and methoxy groups on their A, B, and C rings.

For example, studies on trihydroxyflavones have shown that the ortho-dihydroxy (catechol) group in the B ring is a significant factor for both antioxidant and anticancer activities. researchgate.netmdpi.combohrium.com The compound 3',4',5-trihydroxyflavone was found to be particularly active against certain cancer cell lines. researchgate.netmdpi.combohrium.com In another instance, the comparison between 3',4',7-trimethoxyflavone (TMF) and 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) in reversing multidrug resistance in cancer cells revealed that the addition of a 5-hydroxy group in HTMF enhanced its activity compared to TMF. nih.gov

The following table provides a comparative overview of the bioactivity of several flavonoids, highlighting the influence of their substitution patterns.

| Compound Name | Substitution Pattern | Observed Bioactivity |

| This compound | 3-OH; 5,7,8-OCH3 | General flavonoid bioactivity |

| 3',4',5-Trihydroxyflavone | 3',4',5-OH | Potent anticancer activity against A549 and MCF-7 cell lines. researchgate.netmdpi.combohrium.com |

| 5-Hydroxy-3',4',7-trimethoxyflavone | 5-OH; 3',4',7-OCH3 | Anti-inflammatory, antibacterial, and antifungal activities. biocat.com Stronger reversal of multidrug resistance than TMF. nih.gov |

| 3',4',7-Trimethoxyflavone (TMF) | 3',4',7-OCH3 | Potent reversal of multidrug resistance in cancer cells. nih.gov |

| Pectolinarigenin | 5,7-diOH; 6,4'-diOCH3 | Anti-migratory and anti-invasive properties in colorectal carcinoma cells. |

| Apigenin | 5,7,4'-triOH | Anti-metastatic properties in prostate and colon cancer cells. |

This comparative analysis underscores the principle that subtle changes in the molecular structure of flavonoids, such as the addition, removal, or change in the position of hydroxyl and methoxy groups, can lead to significant alterations in their biological activity profiles.

Computational and In Silico Approaches to SAR Prediction

In the study of structure-activity relationships (SAR), computational and in silico methods have become indispensable tools. These approaches utilize computer simulations and quantitative models to predict the biological activity of chemical compounds based on their molecular structures. For flavonoids like this compound, these predictive methods offer a rapid and cost-effective means to forecast physicochemical properties and potential biological interactions, thereby guiding further experimental research.

The prediction of a compound's properties through in silico models is a cornerstone of modern drug discovery and chemical biology. For this compound, various molecular descriptors and physicochemical properties have been calculated using computational algorithms. These predicted data points provide a foundational understanding of the molecule's likely behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although specific QSAR models extensively detailing this compound are not widely published, the principles of QSAR are routinely applied to the broader class of flavonoids. nih.govnih.govmdpi.com These studies typically involve generating a range of molecular descriptors for each flavonoid and then using statistical methods to build a model that predicts activity. Such models can elucidate the impact of specific structural features, such as the number and position of hydroxyl and methoxy groups, on the compound's efficacy. nih.gov

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov For flavonoids, this can simulate how the molecule interacts with the active site of an enzyme or a receptor, providing insights into its potential mechanism of action. mdpi.com The binding affinity and interaction patterns revealed through docking can be a strong indicator of the compound's biological potential. nih.gov

While comprehensive, peer-reviewed computational SAR studies focusing exclusively on this compound are limited, its properties have been predicted and are available through large chemical databases. These predictions are derived from sophisticated computational models trained on vast datasets of known chemical structures and their properties.

Below is a table of computationally predicted properties for this compound, sourced from publicly available chemical databases. These values are generated in silico and serve as a valuable starting point for understanding the compound's SAR profile.

Table of Predicted Properties for this compound

| Property | Predicted Value | Source |

| Molecular Weight | 328.3 g/mol | Computed by PubChem |

| XLogP3-AA | 2.9 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs |

| Rotatable Bond Count | 4 | Computed by Cactvs |

| Exact Mass | 328.09468823 Da | Computed by PubChem |

| Topological Polar Surface Area | 74.2 Ų | Computed by Cactvs |

| Heavy Atom Count | 24 | Computed by Cactvs |

| Complexity | 496 | Computed by Cactvs |

| Formal Charge | 0 | Computed by PubChem |

| Data sourced from the PubChem database entry for CID 44259915. mdpi.com |

Future Directions in Academic Research on 3 Hydroxy 5,7,8 Trimethoxyflavone

Elucidation of Novel Molecular Targets and Signaling Pathways

A primary focus of future research will be the identification and characterization of the specific molecular targets and signaling pathways modulated by 3-hydroxy-5,7,8-trimethoxyflavone. While some polymethoxyflavonoids (PMFs) have been shown to interact with key proteins in inflammatory pathways like protein kinase B (AKT) and proto-oncogene tyrosine-protein kinase (SRC), the precise targets of this specific flavone (B191248) remain largely uncharted. researchgate.net Investigations will likely employ advanced molecular docking and a variety of cellular assays to pinpoint its direct binding partners.

Furthermore, researchers will aim to unravel the downstream effects of these interactions on cellular signaling cascades. For instance, studies on structurally similar compounds suggest potential involvement in modulating pathways related to inflammation and cell proliferation. researchgate.net Future work will seek to delineate the specific effects of this compound on pathways such as the MAPK signaling cascade, which is crucial in cellular responses to a variety of stimuli. researchgate.net Understanding these mechanisms is fundamental to harnessing its full therapeutic potential.

Investigation of Biosynthetic Pathway Regulation and Genetic Aspects

The natural production of this compound within plants like Citrus reticulata and Citrus sinensis presents another critical area of research. nih.gov Scientists are keen to elucidate the complete biosynthetic pathway leading to its formation. This involves identifying the specific enzymes—such as hydroxylases, methyltransferases, and glycosyltransferases—and the genetic blueprint that governs their activity. biorxiv.org

By understanding the regulatory mechanisms and genetic underpinnings of its biosynthesis, researchers hope to develop strategies for enhanced production. This could involve metabolic engineering of the host plants or heterologous expression of the biosynthetic genes in microbial systems, paving the way for a sustainable and scalable supply of this valuable compound. The elucidation of the reserpine (B192253) biosynthetic pathway serves as a model for the type of integrated approach, combining transcriptome mining and biochemical characterization, that could be applied. biorxiv.org

Development of Advanced Synthetic Methodologies for Derivatives

To enhance the biological activity and therapeutic properties of this compound, the development of advanced synthetic methodologies for creating novel derivatives is a key future direction. mdpi.com Researchers are exploring various chemical synthesis strategies to modify the core flavone structure. koreascience.krnih.gov These modifications could involve the addition or alteration of functional groups to improve factors like solubility, bioavailability, and target specificity.

For example, studies on related flavones have shown that the introduction of a hydroxyl group at the C-5 position can significantly impact their biological effects. nih.govresearchgate.netelsevierpure.com Synthetic chemists will likely focus on creating a library of derivatives with systematic variations to establish clear structure-activity relationships. This will enable the rational design of new compounds with optimized therapeutic profiles.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to work in concert with other bioactive compounds is a particularly exciting avenue of future research. The concept of synergy, where the combined effect of two or more substances is greater than the sum of their individual effects, is well-established in pharmacology. genesispub.org Studies have already demonstrated that combinations of different polymethoxyflavonoids can exhibit synergistic effects in various biological assays. mdpi.comresearchgate.net

Future investigations will systematically explore the synergistic potential of this compound with a range of other compounds, including conventional drugs and other natural products. mdpi.com This could lead to the development of novel combination therapies with enhanced efficacy and potentially reduced side effects. Isobolographic analysis is a tool that can be used to quantitatively assess these synergistic interactions. mdpi.com

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The application of "omics" technologies, such as metabolomics and proteomics, is set to revolutionize our understanding of this compound. nih.gov These powerful tools allow for a global analysis of the changes in metabolites and proteins within a biological system in response to the compound. nih.gov This provides a comprehensive, unbiased view of its cellular effects.

Metabolomics can reveal alterations in metabolic pathways, while proteomics can identify changes in protein expression and post-translational modifications. nih.govmdpi.com By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action. nih.gov This systems-level approach will be invaluable for identifying novel biomarkers of its activity and for discovering new therapeutic applications.

Q & A

Q. How can researchers distinguish this compound from its structural isomers?

- Methodology : Compare NMR chemical shifts and coupling constants. For example, this compound lacks aromatic protons in positions 6 and 2', unlike 5-hydroxy-6,7,8-trimethoxyflavone. LC-MS/MS with fragmentation patterns can also differentiate isomers based on methoxy group positions .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the anti-inflammatory activity of this compound?

- Methodology :

- In vitro : Use LPS-induced RAW 264.7 macrophages to measure NO production inhibition (IC₅₀). Compare with positive controls like dexamethasone .

- In vivo : Employ a carrageenan-induced rat paw edema model. Administer the compound orally (10–50 mg/kg) and assess edema reduction over 6 hours .

Q. How do methoxy substitutions at positions 5, 7, and 8 influence the compound’s antioxidant capacity?

- Methodology : Perform DPPH/ABTS radical scavenging assays and compare with analogs (e.g., 5-hydroxy-3,7-dimethoxyflavone). Use DFT calculations to analyze the electron-donating effects of methoxy groups on radical stabilization. Higher methoxy substitution at electron-rich positions (e.g., 7 and 8) enhances antioxidant activity .

Q. What synthetic routes optimize the yield of this compound?

- Methodology : Start with 2,4,6-trihydroxyacetophenone and 3,5-dimethoxybenzoyl chloride. Use Baker-Venkataraman rearrangement to form the flavone skeleton. Optimize reaction conditions (e.g., NaOH in DMF at 80°C) to achieve >70% yield. Purify via silica gel chromatography (hexane:ethyl acetate 3:1) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology : Standardize assay conditions (e.g., cell lines, compound purity ≥95%, and solvent controls). For example, discrepancies in IC₅₀ values may arise from variations in DMSO concentration (limit to ≤0.1%). Validate findings using orthogonal assays (e.g., Western blot for protein targets alongside phenotypic assays) .

Q. What strategies mitigate stability issues during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.